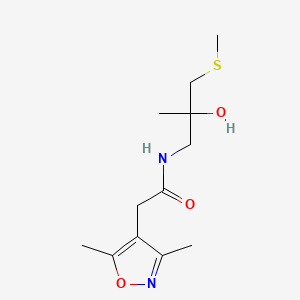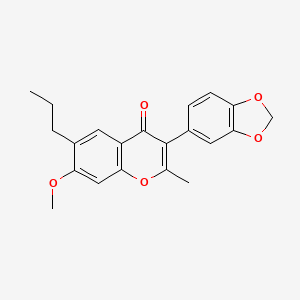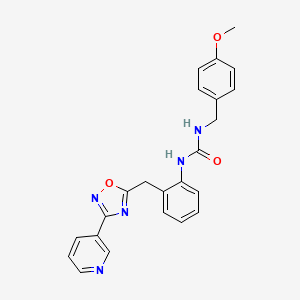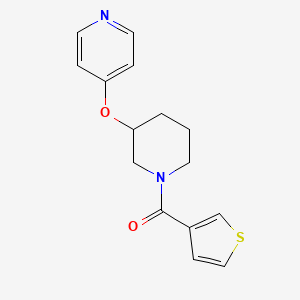![molecular formula C27H23ClN2O6 B2537907 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 866342-94-1](/img/structure/B2537907.png)
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical with the molecular formula C27H23ClN2O6 . It has an average mass of 506.934 Da and a monoisotopic mass of 506.124451 Da . It is not intended for human or veterinary use but is available for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinyl group attached to a chlorobenzoyl group and a dimethoxyphenyl acetamide group . For a detailed structural analysis, it would be best to refer to a specialized chemical database or literature.Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H23ClN2O6, an average mass of 506.934 Da, and a monoisotopic mass of 506.124451 Da . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Scientific Research Applications
Structural and Property Studies
- 2-[3-(4-Chlorobenzoyl)-6-Methoxy-4-Oxoquinolin-1-Yl]-N-(2,5-Dimethoxyphenyl)acetamide demonstrates interesting structural aspects when interacting with mineral acids, forming gels and crystalline solids depending on the acid used. This suggests potential applications in materials science for gel and solid-state formation. The compound also shows varying fluorescence emissions under different conditions, which could be significant in optical applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Transformations
- The compound has been involved in synthesis studies, demonstrating its potential as an intermediate in the creation of complex chemical structures. This includes its use in a high-yielding cyclisation process, showing its utility in the field of organic chemistry and drug synthesis (King, 2007).
Therapeutic Research
- In therapeutic research, a novel anilidoquinoline derivative of this compound was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects, indicating its potential in antiviral drug development (Ghosh et al., 2008).
Antitumor Activity
- The compound has been studied for its antitumor activity, with certain analogues showing promising results. This indicates its potential application in the development of cancer therapies (Al-Suwaidan et al., 2016).
Insecticidal Properties
- Research into pyridine derivatives related to this compound revealed significant insecticidal activities, suggesting its potential use in pest control and agricultural applications (Bakhite et al., 2014).
Metabolic Studies
- Studies have been conducted on the metabolism of chloroacetamide herbicides, which are structurally related to this compound, in human and rat liver microsomes. Such studies provide insights into the metabolic pathways and potential toxicological impacts of related compounds (Coleman et al., 2000).
properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-34-18-8-10-23-20(12-18)27(33)21(26(32)16-4-6-17(28)7-5-16)14-30(23)15-25(31)29-22-13-19(35-2)9-11-24(22)36-3/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZGZXYPNEHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)

![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)
![N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2537845.png)